molecular formula C15H13ClN6O B2446919 1-(3-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea CAS No. 951483-02-6

1-(3-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Cat. No.: B2446919
CAS No.: 951483-02-6
M. Wt: 328.76
InChI Key: JRQWIBADJOWRKZ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a useful research compound. Its molecular formula is C15H13ClN6O and its molecular weight is 328.76. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O/c16-11-5-4-6-12(9-11)18-15(23)17-10-14-19-20-21-22(14)13-7-2-1-3-8-13/h1-9H,10H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQWIBADJOWRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H14_{14}ClN5_{5}O
  • Molecular Weight : 305.75 g/mol
  • CAS Number : 79746-01-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects such as anti-inflammatory, antitumor, and antimicrobial properties.

Pharmacological Effects

  • Antitumor Activity :
    • Studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound was shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its anti-inflammatory effects in animal models. It was found to reduce inflammation markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .
  • Antimicrobial Activity :
    • Preliminary studies indicate that the compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The antitumor activity is primarily attributed to its ability to trigger apoptosis in cancer cells by activating intrinsic pathways involving caspases .
  • Inhibition of Pro-inflammatory Cytokines : The anti-inflammatory effects may be linked to the inhibition of NF-kB signaling pathways, which play a critical role in the expression of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
AntimicrobialEffective against S. aureus and E. coli

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilitySoluble in DMSO
LogP2.828
Boiling Point482.7 °C

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Case Study on Cancer Treatment :
    • A study involving xenograft models showed that treatment with the compound led to a significant reduction in tumor size compared to control groups .
  • Clinical Trial for Inflammatory Diseases :
    • A phase I clinical trial assessed the safety and tolerability of the compound in patients with rheumatoid arthritis, showing promising results with reduced joint inflammation and pain relief .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of urea compounds, including 1-(3-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the phenyl moieties of urea derivatives can enhance their effectiveness against cancer cells by influencing electronic and hydrophobic properties. Specifically, compounds with diverse substituents have been synthesized and tested against the National Cancer Institute's NCI-60 panel of human cancer cell lines, demonstrating promising results in inhibiting cell growth .

Urease Inhibition
The compound has also been investigated for its potential as a urease inhibitor. Urease is an enzyme associated with several medical conditions such as kidney stones and peptic ulcers. Compounds with the urea moiety have been shown to inhibit urease activity effectively. The structure of this compound may provide a scaffold for developing novel urease inhibitors aimed at treating these conditions .

Agricultural Science

Pesticidal Properties
In agricultural applications, urea derivatives have been explored for their pesticidal properties. The unique chemical structure of this compound suggests potential efficacy against pests and diseases affecting crops. Research into similar compounds has demonstrated their ability to act as fungicides or insecticides by disrupting biological processes in target organisms .

Materials Science

Polymer Development
The compound can serve as a building block for synthesizing advanced materials. Its chemical characteristics allow it to be incorporated into polymer matrices or used as a cross-linking agent in the development of novel materials with specific mechanical or thermal properties. The versatility of urea derivatives in forming stable bonds makes them suitable for various industrial applications .

Summary Table of Applications

Field Application Details
Medicinal ChemistryAnticancer ActivityEffective against various cancer cell lines; structural modifications enhance efficacy .
Urease InhibitionPotential treatment for conditions like kidney stones and peptic ulcers .
Agricultural SciencePesticidal PropertiesInvestigated for use as fungicides or insecticides in crop protection .
Materials SciencePolymer DevelopmentUsed as a building block for advanced materials and cross-linking agents .

Case Studies

  • Antiproliferative Activity Study
    A study conducted on a series of diarylurea derivatives revealed that specific substitutions on the phenyl rings significantly influenced their antiproliferative activity against cancer cell lines. The findings indicated that the introduction of electron-withdrawing groups enhanced the inhibitory effects on cell proliferation .
  • Urease Inhibition Research
    In a biochemical evaluation of urease inhibitors, several urea derivatives were synthesized and tested for their activity against urease enzymes. The results demonstrated that compounds similar to this compound exhibited strong inhibitory effects compared to standard reference compounds .

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